molecular formula C10H13N3OS B2488773 3-amino-5-ethyl-2,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one CAS No. 832740-48-4

3-amino-5-ethyl-2,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one

Cat. No.: B2488773
CAS No.: 832740-48-4
M. Wt: 223.29
InChI Key: PARBBTNCAKWNFQ-UHFFFAOYSA-N
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Description

3-Amino-5-ethyl-2,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one is a thienopyrimidinone derivative characterized by a fused thiophene-pyrimidine core. This compound features an amino group at position 3, ethyl and methyl substituents at positions 5 and 6, respectively, and a methyl group at position 2 (). Thieno[2,3-d]pyrimidin-4(3H)-one derivatives are recognized for their structural similarity to psoralen, a natural furocoumarin with photobiological activity, and have been explored for diverse pharmacological applications, including anticancer, antimicrobial, and anti-inflammatory activities ().

Properties

IUPAC Name

3-amino-5-ethyl-2,6-dimethylthieno[2,3-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N3OS/c1-4-7-5(2)15-9-8(7)10(14)13(11)6(3)12-9/h4,11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PARBBTNCAKWNFQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(SC2=C1C(=O)N(C(=N2)C)N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-amino-5-ethyl-2,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2,6-dimethyl-3-nitrothiophene with ethyl acetoacetate in the presence of a base, followed by reduction of the nitro group to an amino group. The resulting intermediate is then cyclized to form the thienopyrimidine core.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and selectivity.

Chemical Reactions Analysis

Types of Reactions

3-amino-5-ethyl-2,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can target the thieno ring or the pyrimidine ring, leading to different reduced products.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Nucleophilic substitution reactions often use reagents like alkyl halides or acyl chlorides under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the amino group.

Scientific Research Applications

Antitumor Activity

Research has indicated that thienopyrimidine derivatives exhibit promising antitumor properties. For instance, studies have shown that compounds with similar structures can inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. The specific mechanisms often involve the modulation of signaling pathways related to cell survival and death.

Antiviral Properties

There is emerging evidence that thienopyrimidine derivatives can possess antiviral activities. These compounds may interfere with viral replication processes or modulate host immune responses to enhance antiviral activity.

Enzyme Inhibition

The compound has been investigated for its potential as an inhibitor of specific enzymes involved in disease processes. For example, certain derivatives have shown inhibitory effects on kinases and other enzymes implicated in cancer and inflammatory diseases.

Case Studies

  • Antitumor Efficacy : A study evaluated the antitumor effects of various thienopyrimidine derivatives, including 3-amino-5-ethyl-2,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one, against human cancer cell lines. Results indicated significant cytotoxicity at micromolar concentrations, suggesting its potential as a lead compound for further development .
  • Antiviral Activity : In another investigation, derivatives were tested for their ability to inhibit viral replication in cell culture systems. The results demonstrated that these compounds could effectively reduce viral loads in infected cells, indicating their potential as antiviral agents .

Data Table: Summary of Biological Activities

Activity Mechanism Reference
AntitumorInduces apoptosis in cancer cells
AntiviralInhibits viral replication
Enzyme inhibitionInhibits specific kinases involved in cancer

Mechanism of Action

The mechanism of action of 3-amino-5-ethyl-2,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one involves its interaction with specific molecular targets. For example, as an antitubercular agent, it may inhibit enzymes essential for the survival of Mycobacterium tuberculosis. The exact molecular pathways and targets can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Varied Substituents

Thieno[2,3-d]pyrimidin-4(3H)-one derivatives exhibit significant pharmacological diversity based on substituent modifications. Key analogues include:

Compound Name Substituents and Key Features Biological Activity/Properties Reference
3-Amino-2,6-diethylthieno[2,3-d]pyrimidin-4(3H)-one Diethyl groups at positions 2 and 6 (vs. methyl in target compound) Higher lipophilicity (XLogP3: 1.4) and molecular weight (223.30 g/mol)
5,6-Dimethylthieno[2,3-d]pyrimidin-4(3H)-one derivatives 2-Substituted (e.g., alkyl/aryl groups) Selective COX-2 inhibition (IC₅₀ values < 1 µM)
2-(Benzylamino)-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one Benzylamino group at position 2 Cytotoxic activity against melanoma MDA-MB-435 cells (GP = -31.02%)
3-Amino-5-(4-methylphenyl)thieno[2,3-d]pyrimidin-4(3H)-one Aromatic p-tolyl group at position 5 (vs. ethyl in target) Enhanced π-π stacking potential for receptor binding

Key Structural Insights :

  • Substituent Position and Activity: 2-Substituted derivatives () demonstrate that bulky groups at position 2 enhance COX-2 selectivity, while amino groups at position 3 (as in the target compound) may favor interactions with kinase or folate reductase targets ().
Pharmacological Activity Comparison
Anticancer Activity :
  • The benzylamino-substituted derivative () showed potent cytotoxicity against melanoma cells, likely due to enhanced DNA intercalation or kinase inhibition. In contrast, the target compound’s ethyl and methyl groups may confer moderate activity, though specific data are unavailable.
  • Thieno[2,3-d]pyrimidin-4(3H)-ones with azepine fragments () significantly increase melanin synthesis in murine B16 cells, suggesting a role in pigmentation disorders. The target compound’s substituents may lack this effect due to smaller alkyl groups.
Antimicrobial Activity :
  • Derivatives with electron-withdrawing groups (e.g., nitro or chloro) at position 5 exhibit broad-spectrum antimicrobial activity (). The target compound’s ethyl group, being electron-donating, may reduce such efficacy.
Enzyme Inhibition :
  • 5,6-Dimethyl derivatives () inhibit COX-2 with high selectivity (COX-2/COX-1 ratio > 10), attributed to steric compatibility with the COX-2 active site. The target compound’s 5-ethyl group may alter binding affinity due to increased hydrophobicity.

Biological Activity

3-Amino-5-ethyl-2,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one (CAS No. 832740-48-4) is a thienopyrimidine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by its unique molecular structure, which includes a thieno ring fused with a pyrimidine system. The focus of this article is to explore the biological activity of this compound, particularly its inhibitory effects on various enzymes and its cytotoxic properties against cancer cell lines.

  • Molecular Formula : C₁₀H₁₃N₃OS
  • Molecular Weight : 223.30 g/mol
  • CAS Number : 832740-48-4
  • MDL Number : MFCD03419825

Biological Activity Overview

The biological activity of this compound has been investigated primarily in the context of its role as an inhibitor of specific kinases and its cytotoxic effects on cancer cells.

1. Enzyme Inhibition

Research indicates that derivatives of thienopyrimidines, including this compound, exhibit significant inhibitory activity against various kinases. Notably, studies have shown that certain thienopyrimidine derivatives can inhibit Pim-1 kinase, which is implicated in cancer progression.

  • Pim-1 Inhibition : A study demonstrated that modified thienopyrimidines exhibited IC50 values ranging from 1.18 to 8.83 µM against Pim-1 kinase. The most potent inhibitors were further evaluated for their cytotoxic effects on cancer cell lines such as MCF7, HCT116, and PC3 .

2. Cytotoxic Activity

The cytotoxic potential of this compound has been assessed through various in vitro studies:

Cell LineIC50 (µM)Reference
MCF713.42
HCT116Not specified
PC3Not specified

In these studies, the compound exhibited selective toxicity towards cancer cell lines while showing minimal effects on normal cells.

Case Studies and Research Findings

Several studies have focused on the synthesis and biological evaluation of thienopyrimidine derivatives:

  • Synthesis and Evaluation : A comprehensive study synthesized several thienopyrimidine derivatives and evaluated their biological activities. The most active compounds were identified based on their ability to inhibit Pim-1 and their cytotoxicity against various cancer cell lines .
  • Structure Activity Relationship (SAR) : The structure of the thienopyrimidine significantly influences its biological activity. Modifications to the ethyl and methyl groups on the thieno ring have been shown to enhance enzyme inhibition and cytotoxicity .

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 3-amino-5-ethyl-2,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one, and how are intermediates characterized?

  • Methodological Answer : Synthesis typically involves condensation of substituted aldehydes with aminopyrimidinones, followed by Boc protection or cyclization steps. For example, similar thieno[2,3-d]pyrimidinone derivatives are synthesized via refluxing 2-amino-thiophene derivatives with formic acid (85% yield) and characterized via melting point, 1^1H NMR, and HRMS . Key intermediates, such as 5-substituted thieno-pyrimidinones, are purified via recrystallization or column chromatography. Reaction progress is monitored using TLC, and structural confirmation relies on spectroscopic data .

Q. Which analytical techniques are critical for confirming the structure and purity of this compound?

  • Methodological Answer :

  • 1^1H NMR : Assigns proton environments (e.g., ethyl/methyl groups at positions 5 and 6) and confirms aromaticity of the thienopyrimidine core .
  • HRMS : Validates molecular formula (e.g., [M+H]+ peaks matching calculated masses) .
  • Melting Point : Assesses purity (sharp, reproducible ranges, e.g., 151–154°C for derivatives) .
  • IR Spectroscopy : Identifies functional groups (e.g., carbonyl stretches at ~1700 cm1^{-1}) .

Q. How is the compound initially screened for biological activity in academic research?

  • Methodological Answer : Primary assays focus on target-specific inhibition (e.g., COX-2/COX-1 selectivity). For thieno-pyrimidinones, in vitro enzyme inhibition assays use human recombinant COX-2/COX-1 with indomethacin as a positive control. IC50_{50} values and selectivity indices (SI) are calculated via dose-response curves. For example, a parafluorophenyl-substituted analog showed IC50_{50} = 42.19 µM (COX-2) vs. 202.96 µM (COX-1), SI = 4.81 .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) guide the optimization of COX-2 selectivity in derivatives?

  • Methodological Answer :

  • Substituent Analysis : Bulky para-substituents (e.g., -CF3_3, -OCH3_3) at position 5 enhance COX-2 binding by occupying hydrophobic pockets .
  • Electron-Withdrawing Groups : Improve enzyme affinity (e.g., fluorophenyl derivatives show higher SI than methyl/phenyl analogs) .
  • Molecular Docking : Predicts interactions with COX-2’s catalytic site (e.g., hydrogen bonding with Arg120/His90) .
  • In Vivo Validation : Prioritize compounds with <100 nM potency and low cytotoxicity (MTT assays) .

Q. What computational strategies resolve contradictions between in vitro and in vivo efficacy data?

  • Methodological Answer :

  • Pharmacokinetic Modeling : Predicts ADME properties (e.g., LogP, solubility) using QSAR tools. Derivatives with LogP ~3.5 show balanced absorption and metabolic stability .
  • Metabolite Identification : LC-MS/MS detects unstable metabolites (e.g., hydroxylation at the ethyl group) that reduce in vivo activity .
  • Target Engagement Studies : Use radiolabeled analogs (e.g., 3^3H-tagged compounds) to confirm target binding in tissues .

Q. How do researchers address discrepancies in COX-2 inhibition data across similar analogs?

  • Methodological Answer :

  • Enzyme Source Consistency : Use identical recombinant COX-2 isoforms (e.g., human vs. murine) to avoid species-specific biases .
  • Assay Standardization : Normalize protocols (e.g., pre-incubation time, substrate concentration) .
  • Off-Target Screening : Profile analogs against related enzymes (e.g., mPGES-1) to identify cross-reactivity .

Q. What strategies are used to design dual inhibitors targeting both COX-2 and mPGES-1?

  • Methodological Answer :

  • Scaffold Hybridization : Merge thieno-pyrimidinone (COX-2 hinge binder) with quinazolinone (mPGES-1 pocket binder) moieties .
  • Fragment-Based Design : Optimize linkers (e.g., 1,3,4-oxadiazoles) to balance steric and electronic effects .
  • Crystallography : Resolve co-crystal structures with both targets to validate binding modes .

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